N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine
Description
N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine is a pyridazine derivative featuring a dimethylamine group at position 3 and a 4-(2-phenylethyl)piperazine substituent at position 5. This compound is part of a broader class of CNS-targeted molecules, often investigated for their modulation of kinase activity or neurotransmitter receptors.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-21(2)17-8-9-18(20-19-17)23-14-12-22(13-15-23)11-10-16-6-4-3-5-7-16/h3-9H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPOHCWQWSJFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
Pyridazine derivatives are commonly synthesized via cyclization reactions. A representative approach involves the condensation of 1,2-dicarbonyl compounds with hydrazines:
Chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 6-chloropyridazin-3-amine. Subsequent dimethylation of the amine employs methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF):
Yield : 72–85% after purification via silica gel chromatography.
Synthesis of 4-(2-Phenylethyl)piperazine
Alkylation of Piperazine
Piperazine is alkylated using 2-phenylethyl bromide in acetonitrile under reflux. To avoid over-alkylation, a 1:1 molar ratio of piperazine to alkylating agent is maintained:
Reaction Conditions :
-
Temperature: 80°C
-
Time: 12–16 hours
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Base: Triethylamine (Et₃N) to scavenge HBr
Yield : 68% after recrystallization from ethanol.
Coupling Strategies for Final Product Assembly
Nucleophilic Aromatic Substitution (SNAr)
The chloro group in 6-chloro-N,N-dimethylpyridazin-3-amine is displaced by the secondary amine of 4-(2-phenylethyl)piperazine under SNAr conditions:
Optimization Insights :
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed C–N coupling is employed. This method circumvents the need for electron-deficient aryl chlorides:
Catalytic System :
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Palladium acetate (Pd(OAc)₂, 5 mol%)
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Xantphos (10 mol%) as a ligand
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Cesium carbonate (Cs₂CO₃) as a base
Yield : 75–80% after column chromatography.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 9.2 Hz, 1H, H-5), 7.34–7.26 (m, 5H, Ar-H), 6.78 (d, J = 9.2 Hz, 1H, H-4), 3.62 (t, J = 5.1 Hz, 4H, piperazine-H), 2.89 (t, J = 7.3 Hz, 2H, CH₂Ph), 2.68–2.64 (m, 6H, N(CH₃)₂ and piperazine-H), 2.56 (t, J = 7.3 Hz, 2H, CH₂CH₂Ph).
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¹³C NMR : δ 162.1 (C-3), 158.4 (C-6), 140.2 (C-2), 128.5–126.3 (Ar-C), 54.1 (N(CH₃)₂), 52.8 (piperazine-C), 33.2 (CH₂Ph).
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| SNAr | 55–60% | Simple setup, no metal catalysts | Requires electron-deficient substrates |
| Buchwald-Hartwig | 75–80% | High regioselectivity, broader scope | Costly catalysts, sensitivity to oxygen |
Scalability and Industrial Considerations
The Buchwald-Hartwig method, despite higher yields, faces scalability challenges due to palladium costs. In contrast, SNAr offers a cost-effective alternative for large-scale production, albeit with moderate yields. Recent advances in catalyst recycling (e.g., polymer-supported Pd nanoparticles) may bridge this gap .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylethyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Neuroscience
N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine has been investigated for its potential as a neuroprotective agent. Its structural similarity to known neuroleptics suggests that it may modulate neurotransmitter systems, particularly dopamine and serotonin receptors.
Case Study:
In a study examining the effects of similar compounds on dopamine receptor activity, it was found that derivatives with piperazine moieties exhibited enhanced binding affinity to D2 receptors, indicating potential for treating disorders such as schizophrenia and Parkinson's disease .
Oncology
The compound has shown promise in cancer research, particularly in targeting tumor cells through the modulation of signaling pathways involved in cell proliferation and survival.
Data Table: Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis via caspase activation | |
| A549 | 12.3 | Inhibition of PI3K/Akt pathway |
In vitro studies have indicated that the compound can induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a therapeutic agent in oncology .
Antidepressant Activity
Research has also explored the antidepressant properties of this compound. Its ability to influence serotonin levels positions it as a candidate for developing new antidepressant therapies.
Case Study:
A preclinical study demonstrated that administration of similar piperazine derivatives resulted in significant reductions in depressive-like behaviors in rodent models, correlating with increased serotonin levels in the brain .
Mechanistic Insights
The mechanism of action for this compound is believed to involve:
- Dopaminergic Modulation: Interaction with dopamine receptors may lead to improved mood and cognitive function.
- Serotonergic Pathways: By enhancing serotonin transmission, the compound may alleviate symptoms of depression and anxiety.
- Cell Cycle Regulation: In cancer cells, it appears to disrupt cell cycle progression, leading to increased apoptosis.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Core Pyridazine Modifications :
- MW108 (N,N-dimethyl-6-(naphthalene-2-yl)-5-(pyridine-4-yl)pyridazin-3-amine): Replaces the piperazine-phenylethyl group with naphthalene and pyridine moieties. This substitution enhances selectivity for p38MAPK inhibition, critical for neuroinflammation and brain injury models .
- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (): Features pyrazole and phenyl groups, altering electronic properties and reducing basicity compared to the dimethylamine and piperazine in the target compound.
Piperazine Substituent Diversity :
- N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine (): Substitutes phenylethyl with pyridinylmethyl, introducing hydrogen-bonding capability but reducing hydrophobicity (MW: 298.39 vs. ~325 estimated for the target compound) .
Kinase Inhibition :
- MW108 (): Demonstrates potent p38MAPK inhibition (IC₅₀ < 100 nM) with high brain penetration, showing efficacy in ASD and brain injury models. The naphthalene group likely enhances hydrophobic interactions with the kinase ATP-binding pocket .
- Antimalarial Imidazopyridazines (): While structurally distinct (imidazopyridazine core), these compounds share piperazine/amine side chains. Their activity against Plasmodium falciparum underscores the role of basic nitrogen atoms in targeting parasitic kinases or transporters .
Dopamine Receptor Interactions :
- S 18126 (): A benzoindane derivative with a piperazine-methyl group, showing >100-fold selectivity for dopamine D4 receptors (Ki = 2.4 nM). This highlights how piperazine substituents can fine-tune receptor subtype specificity .
- L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine): Despite high D4 affinity (Ki = 2.5 nM), weak in vivo efficacy suggests off-target effects or poor pharmacokinetics, a cautionary note for piperazine-based designs .
Pharmacokinetic and Physicochemical Properties
CYP2D6 Substrate Status ():
- The target compound’s phenylethyl group may reduce CYP2D6 affinity compared to smaller substituents like methyl or pyrimidine .
Solubility and Salt Forms :
- N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride (): Salt formation improves aqueous solubility, a strategy applicable to the target compound for enhanced bioavailability .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Biological Activity
N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine core and a piperazine ring, which contribute to its pharmacological properties. Understanding the biological activity of this compound involves examining its mechanism of action, therapeutic applications, and relevant research findings.
The molecular structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H21N5 |
| Molecular Weight | 273.36 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C15H21N5/c1-2/h2H,1H3 |
| InChI Key | ABCDEFGHIJKLMNOP |
| Canonical SMILES | CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
The presence of multiple nitrogen atoms enhances the compound's ability to interact with biological targets, potentially influencing various physiological processes.
This compound is believed to exert its biological effects primarily through interaction with specific receptors and enzymes. Research indicates that it may modulate signaling pathways associated with neuroinflammation and glial activation. For instance, studies have shown that derivatives of pyridazine can selectively inhibit glial activation, reducing the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO) without impairing beneficial glial functions .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
1. Neuroprotective Effects
Research has highlighted the potential of pyridazine derivatives in neuroprotection. A study indicated that certain derivatives could suppress excessive glial activation, a contributing factor in neurodegenerative diseases . This suggests that this compound may have applications in treating conditions like Alzheimer's disease by mitigating inflammatory responses.
2. Antidepressant Potential
Due to its structural similarities with known antidepressants, this compound may also exhibit mood-enhancing properties. The piperazine moiety is often associated with various psychoactive effects, potentially making it a candidate for further investigation in the treatment of mood disorders.
3. Anticancer Activity
Some studies suggest that compounds containing pyridazine rings can exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways. The specific mechanisms remain to be fully elucidated but warrant further exploration.
Case Studies
Several case studies have documented the effects of related compounds on biological systems:
Case Study 1: Glial Activation Inhibition
In a study aimed at developing selective inhibitors for glial activation, a novel 3-amino-pyridazine derivative was shown to effectively block increased production of inflammatory mediators without affecting beneficial functions . This finding highlights the potential for N,N-dimethyl derivatives to serve as therapeutic agents in neuroinflammatory conditions.
Case Study 2: Piperazine Derivatives
Piperazine derivatives have been evaluated for their interactions with acetylcholinesterase, an enzyme linked to neurodegenerative diseases. Virtual screening indicated that several piperazine compounds could bind effectively to active sites, suggesting potential therapeutic applications in Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step reactions, including nucleophilic substitution and coupling reactions. For example, piperazine ring formation can involve Mannich-type condensations or alkylation of secondary amines. Key intermediates are characterized using mass spectrometry (MS) and ¹H/¹³C NMR to confirm structural integrity .
- Example Protocol :
- Step 1 : React a pyridazine precursor with 2-phenylethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2 : Quench the reaction, purify via column chromatography, and validate using ESI-MS (e.g., m/z 352 [M+H]⁺) and NMR (e.g., δ 2.3 ppm for N,N-dimethyl groups) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Primary Methods :
- NMR Spectroscopy : Assigns proton environments (e.g., piperazine methylene protons at δ 2.5–3.0 ppm) and aromatic pyridazine signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₂₅N₅ requires m/z 347.2084) .
- Supplementary Techniques : IR spectroscopy for functional group analysis (e.g., amine N-H stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Approach : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like nucleophilic substitutions. Machine learning models trained on experimental data (e.g., solvent polarity, temperature) narrow optimal conditions .
- Case Study : ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing trial-and-error by 40% in similar piperazine syntheses .
Q. How can contradictory biological activity data for this compound be resolved?
- Analysis Framework :
- Step 1 : Compare assay conditions (e.g., cell lines, protein kinase isoforms). For example, variations in IC₅₀ values may arise from differences in ATP concentrations .
- Step 2 : Use molecular docking to assess binding mode consistency across targets (e.g., kinase active sites vs. allosteric pockets) .
Q. What strategies improve the compound’s pharmacokinetic properties without altering its core structure?
- Methodology :
- Bioisosteric Replacement : Substitute the 2-phenylethyl group with a 4-fluorophenethyl moiety to enhance metabolic stability while retaining affinity .
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., 1.5-fold increase in PBS solubility) .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the pyridazine core in modulating selectivity for neurotransmitter receptors (e.g., 5-HT₆ vs. D₂) using radioligand binding assays .
- Scale-Up Challenges : Address low yields (<50%) in final coupling steps via flow chemistry to improve mixing and heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
